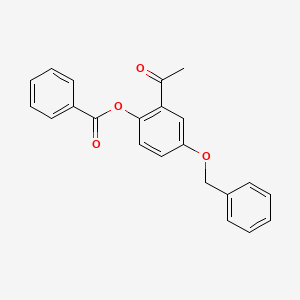![molecular formula C9H15IO3 B14396300 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne CAS No. 89635-87-0](/img/structure/B14396300.png)
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is an organic compound with the molecular formula C9H15IO3. This compound is characterized by the presence of an iodine atom attached to a prop-1-yne group, which is further connected to a chain of ethoxyethoxy groups. It is a colorless liquid that is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne typically involves the reaction of propargyl alcohol with ethylene oxide to form 3-[2-(2-Ethoxyethoxy)ethoxy]-1-propyne. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production.
化学反応の分析
Types of Reactions
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alkenes or alkanes.
科学的研究の応用
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the triple bond play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor .
類似化合物との比較
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A similar compound with the molecular formula C6H14O3, used as a solvent and in various industrial applications.
Diethylene glycol monoethyl ether: Another related compound with similar properties and applications.
Uniqueness
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is unique due to the presence of the iodine atom and the triple bond, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound.
特性
CAS番号 |
89635-87-0 |
|---|---|
分子式 |
C9H15IO3 |
分子量 |
298.12 g/mol |
IUPAC名 |
3-[2-(2-ethoxyethoxy)ethoxy]-1-iodoprop-1-yne |
InChI |
InChI=1S/C9H15IO3/c1-2-11-6-7-13-9-8-12-5-3-4-10/h2,5-9H2,1H3 |
InChIキー |
OSHDYUMAOLYGRK-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCOCC#CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


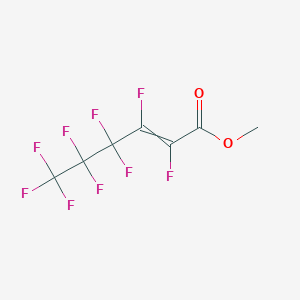

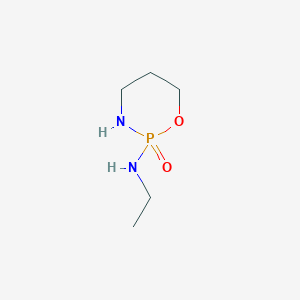
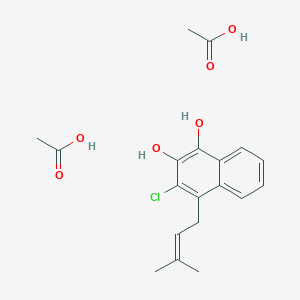
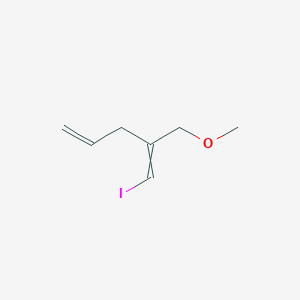
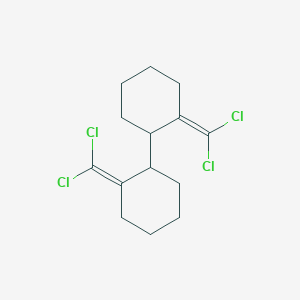
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
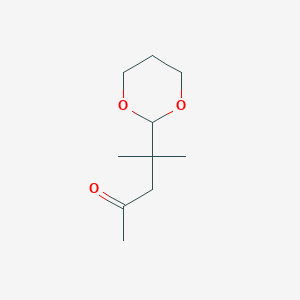
phosphane](/img/structure/B14396281.png)
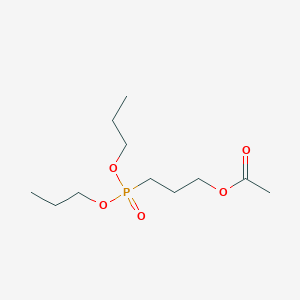


![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
